Desfluoro Iloperidone is an impurity related to the atypical antipsychotic drug Iloperidone, which is used primarily for the treatment of schizophrenia and bipolar disorder. This compound, identified by its chemical structure and properties, is significant in pharmaceutical development and quality control processes. The impurity is characterized chemically and has implications for the efficacy and safety profiles of formulations containing Iloperidone.
Desfluoro Iloperidone is derived from the synthesis of Iloperidone, a compound that has undergone extensive research and development. The identification of this impurity arises during the manufacturing process of Iloperidone, where it can appear as a byproduct. Its presence is monitored to ensure compliance with regulatory standards set by organizations such as the International Conference on Harmonisation.
Desfluoro Iloperidone is classified as a pharmaceutical impurity. In terms of the Biopharmaceutics Classification System, it shares properties with its parent compound, indicating its relevance in pharmacokinetic studies and therapeutic applications.
The synthesis of Desfluoro Iloperidone typically involves chemical reactions that modify the structure of Iloperidone, specifically removing a fluorine atom. The methods can include:
The synthesis involves careful control of reaction conditions to minimize the formation of undesired impurities. Analytical techniques such as mass spectrometry and nuclear magnetic resonance are used to confirm the identity and purity of Desfluoro Iloperidone.
Desfluoro Iloperidone has a molecular formula of with a molecular weight of 408.49 g/mol. Its structure can be represented as follows:
Desfluoro Iloperidone can participate in various chemical reactions typical for organic compounds, including:
The stability of Desfluoro Iloperidone under different pH conditions and temperatures is crucial for its characterization in pharmaceutical formulations. Studies often assess its behavior in simulated biological environments.
Desfluoro Iloperidone exhibits pharmacological activity similar to that of its parent compound, Iloperidone. The mechanism involves:
Desfluoro Iloperidone serves several scientific purposes:
Fluorine’s incorporation into pharmaceuticals enhances metabolic stability, membrane permeability, and target binding affinity through steric and electronic effects. Approximately 30% of FDA-approved drugs in 2024 contained fluorine, including antipsychotics like iloperidone where the fluorine atom on the benzisoxazole ring optimizes dopamine D₂ and serotonin 5-HT₂ₐ receptor binding [9] [10]. The C-F bond’s strength (485 kJ/mol) reduces oxidative metabolism, extending drug half-lives. In iloperidone, fluorine’s electronegativity fine-tunes the molecule’s electron distribution, strengthening π-stacking interactions with aromatic residues in receptor binding pockets [5].
Pharmaceutical impurities—even at 0.1% levels—can alter drug efficacy, safety, and stability. Desfluoro iloperidone, a structural analog lacking fluorine, arises from incomplete fluorination during synthesis or dehalogenation under stress conditions. As a "qualified impurity," its levels must adhere to ICH Q3A/B thresholds (typically ≤0.15% for daily doses >2g) [2] [8]. Impurity profiling ensures batch consistency and identifies synthetic inefficiencies. For fluorinated drugs like iloperidone, fluorine-specific impurities may exhibit distinct toxicological profiles due to altered receptor binding, necessitating rigorous monitoring [6] [10].
Per ICH guidelines, impurities are categorized as:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1